5-Bromo-3-nitro-1H-indazole
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Overview
Description
5-Bromo-3-nitro-1H-indazole: is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system. The presence of bromine and nitro groups at the 5 and 3 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-1H-indazole typically involves the nitration of 5-bromoindazole. The process can be summarized as follows:
Starting Material: 5-Bromoindazole.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and minimize side reactions.
Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-Bromo-3-nitro-1H-indazole can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-Bromo-3-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized products, although specific examples are less common.
Scientific Research Applications
Chemistry: 5-Bromo-3-nitro-1H-indazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of nitro and bromo substituents on biological activity. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-1H-indazole is primarily related to its ability to interact with biological targets through its nitro and bromo substituents. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromo group can participate in halogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Molecular Targets and Pathways:
Nitric Oxide Synthase Inhibition: Similar to other nitroindazoles, this compound may inhibit nitric oxide synthase, affecting nitric oxide production and related signaling pathways.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or interacting with essential cofactors.
Comparison with Similar Compounds
3-Bromo-7-nitroindazole: Another nitroindazole derivative with similar biological activities.
5-Nitroindazole: Lacks the bromo substituent but shares the nitro group, leading to similar reactivity.
5-Bromoindazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 5-Bromo-3-nitro-1H-indazole is unique due to the presence of both bromo and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-3-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKAEVBTKRALDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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